Benzoxazepine vs. Benzothiazepine Scaffold Bioisosteric Comparison: 1,4-Benzoxazepine Demonstrates Superior CBP Bromodomain Engagement
In the systematic optimization of CBP/P300 bromodomain inhibitors, Popp et al. (2016) directly compared three 2,3,4,5-tetrahydro-1,4-benzothiazepine analogues (compounds 88–90) against their 2,3,4,5-tetrahydro-1,4-benzoxazepine congeners (e.g., 68 and 72). The benzothiazepine analogues—in which the scaffold oxygen is replaced by sulfur—were found to be 'significantly less active than their benzoxazepine congeners,' leading the authors to conclude that 'further investigation of this scaffold was not attractive' [1]. This head-to-head comparison within the same assay platform (differential scanning fluorimetry, DSF) establishes the non-interchangeability of the 1,4-benzoxazepine scaffold with sulfur-based bioisosteres in this target class.
| Evidence Dimension | CBP bromodomain thermal shift (ΔTₘ) and target engagement potency |
|---|---|
| Target Compound Data | Benzoxazepine congener 68 (3,5-dimethoxyphenyl at C-7): showed the highest ΔTₘ shift in the series. Optimized benzoxazepine TPOP146 (102): CBP Kd = 134 ± 10 nM by ITC. |
| Comparator Or Baseline | Benzothiazepine analogues 88–90: 'significantly less active' than benzoxazepine congeners (qualitative comparative statement from DSF screening). |
| Quantified Difference | Benzothiazepine scaffold eliminated from further investigation due to inferior CBP engagement; benzoxazepine optimized to Kd = 134 nM, >30-fold selectivity over BRD4(1) (Kd = 5.02 μM). |
| Conditions | DSF (differential scanning fluorimetry) assay against CBP and BRD4(1) bromodomains; ITC (isothermal titration calorimetry) for Kd determination. Popp et al., J. Med. Chem. 2016, Tables 1-4. |
Why This Matters
The oxygen atom in the 1,4-benzoxazepine ring is essential for CBP/P300 bromodomain binding; sulfur replacement abolishes meaningful target engagement, making the 1,4-benzoxazepine scaffold a non-substitutable core for this therapeutic program.
- [1] Popp, T.A.; Tallant, C.; Rogers, C.; Fedorov, O.; Brennan, P.E.; Müller, S.; Knapp, S.; Bracher, F. Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. J. Med. Chem. 2016, 59, 8889–8912. (Benzothiazepine comparison: Table 3 and associated text, page 8898). View Source
